Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C10H13ClN2O3 |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H13ClN2O3/c1-3-16-10(15)7-5-12-9(6(2)14)13-8(7)4-11/h5-6,14H,3-4H2,1-2H3 |
InChI Key |
XSMKXKGNMPIKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CCl)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4-(Hydroxymethyl)-2-Acetylpyrimidine-5-Carboxylate
Chlorination and Reduction
-
Treat the hydroxymethyl intermediate with SOCl₂ to generate ethyl 4-(chloromethyl)-2-acetylpyrimidine-5-carboxylate.
-
Reduce the acetyl group using NaBH₄ in ethanol/water to yield the 1-hydroxyethyl substituent.
Optimization Challenges and Solutions
Regioselectivity Issues
Pyrimidine functionalization often suffers from poor regiocontrol. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) can enhance selectivity for the 4- and 2-positions.
Side Reactions
Chloromethylation may lead to over-chlorination. Employing stoichiometric POCl₃ at 0–5°C minimizes byproducts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group at the 4-position undergoes nucleophilic substitution reactions with various nucleophiles. This reactivity is exploited to introduce heteroatoms or functionalized side chains:
Key Findings :
-
Reactions with amines (e.g., allyl hydrazine, 3-methyl-4-methoxy benzylamine) proceed under mild conditions, yielding bioactive conjugates used in drug discovery .
-
Thiol substitutions are efficient in polar aprotic solvents, with yields exceeding 75%.
Ester Hydrolysis and Functionalization
The ethyl ester group at the 5-position undergoes hydrolysis to form carboxylic acids, enabling further derivatization:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid hydrolysis | NaOH (6M), H₂O/EtOH, 110°C, 2 h | 4-Hydroxy-pyrimidine-5-carboxylic acid | 75% | |
| Amide coupling | EDCl/HOBt, DMF | Pyrimidine carboxamides | 60–85% |
Mechanistic Insights :
-
Hydrolysis is accelerated under basic conditions, producing carboxylic acids for downstream coupling reactions .
-
Carboxamides synthesized via coupling with amines (e.g., N-methylphenethylamine) exhibit enhanced bioactivity in enzyme inhibition studies .
Hydroxyethyl Group Modifications
The 2-(1-hydroxyethyl) substituent participates in oxidation and elimination reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, RT | Ketone derivatives | ~70% | |
| Dehydration | H₂SO₄ (conc.), heat | Alkene-functionalized pyrimidines | 65% |
Applications :
-
Oxidation to ketones improves lipophilicity, enhancing membrane permeability in drug candidates.
-
Dehydration products serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).
Chloromethyl Group Elimination
Under specific conditions, the chloromethyl group can be eliminated to form unsaturated pyrimidines:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dehydrohalogenation | DBU, DMF, 80°C | 4-Methylene-pyrimidine derivatives | 55% |
Significance :
-
This reaction generates electrophilic intermediates for Diels-Alder or cycloaddition reactions.
Comparative Reactivity Analysis
The compound’s functional groups exhibit the following reactivity hierarchy:
Chloromethyl > Ester > Hydroxyethyl
-
Chloromethyl reactions dominate due to favorable leaving-group ability .
-
Ester hydrolysis is slower but critical for generating versatile carboxylic acids .
Stability and Storage Considerations
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular pathways and leading to its observed effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Analysis and Structural Analogues
The table below compares substituent patterns and properties of ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate with related compounds from the evidence:
Key Observations:
- Reactivity: The chloromethyl group at position 4 in the target compound distinguishes it from analogs with aryl (e.g., 2-chlorophenyl in ) or non-halogenated substituents. This group facilitates nucleophilic displacement reactions, enabling derivatization for drug development.
- Hydrogen Bonding : The 1-hydroxyethyl group at position 2 enhances solubility in polar solvents compared to phenyl or thioxo substituents .
- Biological Activity : Thioxo and sulfanylidene substituents (e.g., in ) are associated with antimicrobial and anticancer activities, suggesting the target compound’s hydroxyethyl group may modulate similar pathways.
Physicochemical and Pharmacokinetic Properties
- Solubility: The ethyl carboxylate group improves lipophilicity, while the hydroxyethyl substituent enhances aqueous solubility compared to fully nonpolar analogs like phenyl-substituted derivatives .
- Stability: Chloromethyl groups are prone to hydrolysis under basic conditions, necessitating stability studies similar to those for 4-chloromethyl-5-methyl-1,3-dioxol-2-one (a genotoxic impurity monitored via GC-MS) .
Biological Activity
Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate is a pyrimidine derivative with a complex structure that includes a chloromethyl group and a hydroxyethyl substituent. This compound has garnered attention in the scientific community due to its notable biological activities, particularly in antimicrobial and potential anticancer applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C_10H_12ClN_2O_3
- Molecular Weight : Approximately 206.63 g/mol
- Appearance : Solid, white to light yellow
- Melting Point : 61°C to 65°C
The unique combination of functional groups in this compound enhances its solubility and interaction with biological targets, which is crucial for its bioactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for further exploration as an antimicrobial agent. The mechanism of action is thought to involve disruption of microbial metabolic pathways, although precise details remain under investigation.
Anticancer Potential
The compound has also been studied for its potential role in cancer therapy. Preliminary findings suggest that it may inhibit certain cellular pathways associated with tumor growth. Specifically, it has been observed to affect the activity of enzymes involved in cancer cell metabolism, suggesting a mechanism through which it may exert anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological properties. Comparative studies with similar pyrimidine derivatives have highlighted how variations in substituents can influence biological activity. For example, modifications to the chloromethyl or hydroxyethyl groups can significantly enhance or diminish the compound's efficacy against specific targets .
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Activity
A separate study evaluated the anticancer properties of the compound using human cancer cell lines. The results showed that at a concentration of 50 µM, this compound reduced cell viability by approximately 70% in breast cancer cells (MCF-7) and by 65% in lung cancer cells (A549).
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MCF-7 | 50 | 30 |
| A549 | 50 | 35 |
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses suggest that the compound may act by:
- Inhibiting key enzymes involved in metabolic pathways.
- Inducing oxidative stress in microbial and cancer cells.
- Altering cellular signaling pathways that regulate growth and apoptosis.
Further research is needed to confirm these mechanisms and identify specific molecular targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis often involves Biginelli-like reactions or coupling of pyrimidine intermediates. For example, esterification using reagents like HBTU (O-benzotriazole-tetramethyl urea hexafluorophosphate) under mild conditions (room temperature, 8 hours) can improve yields . Optimization may include solvent selection (e.g., ethyl acetate for extraction) and temperature control (40–45°C for rotary evaporation) to minimize side reactions . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for purification .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze , , and 2D spectra (COSY, HSQC) to confirm substituent positions and stereochemistry.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELX programs for refinement) resolves absolute configuration and hydrogen-bonding networks .
Q. What stability considerations are critical for storing this compound?
- Methodology : Stability studies under varying temperatures (4°C, −20°C), humidity, and light exposure are essential. Monitor degradation via HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Hydroxyl and chloromethyl groups may render the compound hygroscopic or prone to hydrolysis; inert atmosphere storage (argon) is recommended .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the chloromethyl and hydroxyethyl groups in this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., polarizable continuum models) refine reaction pathways for substituent modifications . Vibrational frequency analysis (IR) validates computed geometries against experimental data .
Q. What strategies resolve contradictions in crystallographic data for pyrimidine derivatives?
- Methodology : For ambiguous electron density maps (e.g., disordered hydroxyethyl groups), iterative refinement in SHELXL with restraints on bond lengths/angles improves model accuracy. Twinning detection (via PLATON) and high-resolution data (≤1.0 Å) mitigate misinterpretation .
Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies?
- Methodology : Monitor reaction progress via in situ NMR or FTIR to track intermediates. For example, chloromethyl group substitution (e.g., with amines) may follow an mechanism, evidenced by linear Hammett plots. Activation parameters (, ) derived from Eyring analysis clarify rate-limiting steps .
Q. What analytical approaches identify and quantify synthetic impurities in batches?
- Methodology : LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) detects trace impurities (e.g., unreacted intermediates). Compare retention times and fragmentation patterns against synthesized reference standards . Quantitative NMR (qNMR) with internal standards (e.g., TMSP) provides impurity percentages .
Q. How does steric hindrance from the hydroxyethyl group influence regioselectivity in further derivatization?
- Methodology : Molecular docking (AutoDock Vina) or steric maps (Mercury software) visualize spatial constraints. Experimental validation via competitive reactions (e.g., alkylation at chloromethyl vs. hydroxyethyl sites) under controlled conditions identifies dominant pathways. X-ray structures of derivatives confirm regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
